molecular formula C12H18N2 B11904724 (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B11904724
M. Wt: 190.28 g/mol
InChI Key: JKYODSYYRKVJEF-UHFFFAOYSA-N
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Description

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS Number: 1505891-70-2) is a chemical compound with the molecular formula C 12 H 18 N 2 and a molecular weight of 190.29 g/mol [ citation 1 ]. It belongs to the tetrahydroquinoline chemical class, a scaffold recognized in medicinal chemistry for its diverse biological potential [ citation 2 ]. The core tetrahydroquinoline structure is a privileged scaffold in drug discovery. Recent scientific literature highlights the significant research value of tetrahydroquinoline derivatives. For instance, certain derivatives have been identified as novel, non-canonical agonists of Toll-like Receptor 2 (TLR2) , a key sentinel of the innate immune system [ citation 2 ]. Such TLR2-agonistic compounds are investigated for their potential as vaccine adjuvants to enhance immunogenicity [ citation 2 ]. Furthermore, other tetrahydroquinoline-based compounds are being explored in neuroscience research, including as selective inhibitors for epigenetic targets like HDAC11 , which is highly expressed in the brain and implicated in neuroimmune functions and neurological disorders [ citation 5 ]. This amine-functionalized derivative serves as a versatile chemical building block for researchers synthesizing novel compounds for structure-activity relationship (SAR) studies, pharmaceutical development, and biochemical screening. The structure features a primary methanamine group, offering a handle for further chemical modification and diversification. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(1,8-dimethyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3

InChI Key

JKYODSYYRKVJEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CN2C)CN

Origin of Product

United States

Preparation Methods

Methylation and Oxidation of 8-Methylquinoline

The 1,8-dimethyltetrahydroquinoline core can be derived from 8-methylquinoline through sequential methylation and reduction. As outlined in, 8-methylquinoline undergoes methylation with dimethyl sulfate under alkaline conditions to yield 1,8-dimethylquinolinium salts. Subsequent oxidation with potassium ferricyanide generates 1,8-dimethyl-2-quinolone, which is reduced to the tetrahydroquinoline scaffold using catalytic hydrogenation or hydride agents (e.g., NaBH4_4/AcOH).

Table 1: Conditions for Tetrahydroquinoline Core Synthesis

StepReagents/ConditionsYield (%)Reference
MethylationDimethyl sulfate, KOH, H2_2O, 80°C85–90
OxidationK3_3[Fe(CN)6_6], NaOH, H2_2O70–75
ReductionH2_2 (1 atm), Pd/C, EtOH92

Povarov Reaction for Regioselective Assembly

Functionalization at the 3-Position: Introduction of the Methanamine Group

Cyanation and Reduction Strategy

A nitrile intermediate at the 3-position can be achieved via cyanation of 1,8-dimethyltetrahydroquinoline. As demonstrated in, treatment of 1,8-dimethyl-3-nitro-2-quinolone with Me3_3SiCN in the presence of a Lewis acid (e.g., ZnI2_2) affords the 3-cyano derivative. Subsequent reduction using LiAlH4_4 in THF converts the nitrile to the primary amine:

3-CN-TetrahydroquinolineLiAlH4,THF(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine\text{3-CN-Tetrahydroquinoline} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{this compound}

Table 2: Cyanation-Reduction Parameters

StepConditionsYield (%)Reference
CyanationMe3_3SiCN, ZnI2_2, CH2_2Cl2_2, rt65
ReductionLiAlH4_4, THF, reflux80

Borrowing Hydrogen Methodology

Optimization Challenges and Solutions

Regioselectivity in Nitration and Cyanation

Nitration of 1,8-dimethyl-2-quinolone predominantly occurs at the 5- and 7-positions due to the methyl group’s ortho/para-directing effects. To achieve 3-substitution, prior protection of reactive sites or use of directing groups (e.g., acyloxy) is necessary. For example, temporary acylation of the 3-position before nitration ensures selective functionalization.

Reductive Amination Alternatives

While LiAlH4_4 effectively reduces nitriles, alternative methods like catalytic hydrogenation (H2_2, Ra-Ni) or Staudinger reactions (for azide intermediates) may improve safety and scalability. However, these methods often require higher pressures or extended reaction times.

Emerging Sustainable Approaches

Deep Eutectic Solvents (DES) in Cyclization

Replacing traditional solvents with DES (e.g., choline chloride/urea mixtures) in Povarov reactions enhances reaction rates and reduces environmental impact. For instance, a DES-mediated synthesis of 3,6-dimethyltetrahydroquinolines achieved 85% yield at 110°C, compared to 70% in toluene.

Catalytic Borrowing Hydrogen

The BH method eliminates stoichiometric reductants, aligning with green chemistry principles. Recent advances using Fe-based catalysts further improve sustainability, though yields remain modest (50–60%) compared to noble metal systems .

Chemical Reactions Analysis

Borrowing Hydrogen (BH) Methodology

A manganese(I) PN₃ pincer complex catalyzes the synthesis of tetrahydroquinolines via a one-pot cascade reaction. This method uses 2-aminobenzyl alcohols and secondary alcohols under base-dependent conditions (KH in DME solvent) to achieve selective 1,2,3,4-tetrahydroquinoline formation . Key parameters include:

ParameterOptimal ConditionImpact on Reaction Outcome
BaseKH (150 mol %)Maximizes selectivity for tetrahydroquinoline
Temperature120°CBalances cyclization and hydrogenation steps
SolventDMEEnhances catalyst activity and selectivity

This method avoids external reducing agents, with water as the sole byproduct .

Bischler–Napieralski Cyclization

While not directly documented for this compound, analogous tetrahydroquinolines are synthesized via Bischler–Napieralski cyclization. This involves intramolecular cyclodehydration of N-acyl-β-phenethylamines using acid catalysts (e.g., POCl₃), forming the tetrahydroquinoline core .

Nucleophilic Substitution Reactions

The methanamine group at position 3 participates in nucleophilic substitutions, enabling functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl-type halides) in DMF with K₂CO₃ to form N-alkyl derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., tosyl-prolinoyl chloride), yielding diastereoisomers separable via column chromatography .

Hydrogenation and Dehydrogenation

The tetrahydroquinoline core undergoes redox transformations:

Hydrogenation

Catalytic hydrogenation (4 bar H₂) with manganese complexes selectively reduces quinoline intermediates to tetrahydroquinolines . For example:

SubstrateCatalystProduct Yield
8-MethylquinolineMn PN₃ complex96%
5,8-DimethylquinolineMn PN₃ complex90%

Dehydrogenation

Under basic conditions (KOtBu), tetrahydroquinolines dehydrogenate to quinolines, a reversible process dependent on reaction temperature and base choice .

Oxidation of the Methanamine Group

The primary amine undergoes oxidation to nitro or imine derivatives under controlled conditions, though specific data for this compound requires extrapolation from similar structures .

Halogenation

Electrophilic aromatic substitution at position 6 or 7 is feasible. Bromination (Br₂/FeBr₃) introduces halogens, enhancing biological activity in derivatives :

CompoundModificationBiological Activity (IC₅₀)
4a 3-(1-Naphthylmethyl)12.3 μM (HCT-116)
5 (Chloro)2-Chloro18.7 μM (HCT-116)

Coupling Reactions

The amine group facilitates cross-coupling (e.g., Buchwald–Hartwig) with aryl halides, forming biaryl derivatives. Manganese catalysts enable C–N bond formation under mild conditions .

Table 1: Comparative Reactivity of Tetrahydroquinoline Derivatives

Reaction TypeSubstrateConditionsYield/Selectivity
BH Synthesis2-Aminobenzyl alcoholMn PN₃, KH, DME, 120°C85–96%
Bromination6-Fluoro-THQBr₂, FeBr₃74–88% inhibition
N-AlkylationBenzyl halidesK₂CO₃, DMF70–89%

Table 2: Biological Impact of Functional Group Modifications

CompoundModificationIC₅₀ (HCT-116)Selectivity (nNOS/eNOS)
4a 3-(1-Naphthylmethyl)12.3 μMN/A
12a Brominated THQN/A93 nM (nNOS)

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit potential anticancer properties. A study demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The presence of specific substituents at the 1 and 8 positions significantly influences the biological efficacy of these compounds.

Neuroprotective Effects

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has been investigated for its neuroprotective properties. Preliminary studies suggest interactions with neurotransmitter receptors could lead to protective effects against neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Certain derivatives within the tetrahydroquinoline family have demonstrated activity against various bacterial strains, suggesting potential for development into antimicrobial agents.

Organic Synthesis

This compound can be synthesized through several methods including the Bischler–Nepieralski cyclization. This reaction involves the condensation of an amine with an aldehyde or ketone under acidic conditions to form the desired tetrahydroquinoline structure.

Table 1: Synthetic Methods for this compound

MethodDescription
Bischler–NepieralskiCyclization of amine with aldehyde/ketone using acid catalyst
Nucleophilic SubstitutionReactions facilitated by the basicity of the methanamine group
Multi-step SynthesisCombination of several synthetic steps to achieve complex derivatives

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for enzymes involved in various metabolic pathways. This suggests potential therapeutic roles in diseases where enzyme regulation is crucial .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Initial findings suggest that it may interact with specific receptors and enzymes implicated in metabolic disorders.

Case Studies

  • Antiproliferative Activity : A library of tetrahydroquinoline derivatives was synthesized and tested for antiproliferative activity against human cancer cell lines. Results indicated that structural modifications significantly impacted their effectiveness against cancer cells .
  • Neuroprotective Mechanism : A study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through receptor modulation.

Mechanism of Action

The mechanism of action of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets. It can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Features

  • Target Compound: Core structure: 1,2,3,4-Tetrahydroquinoline. Substituents: Methyl groups at positions 1 and 8; methanamine (-CH2NH2) at position 3. Molecular formula: C12H18N2 (calculated molecular weight: 190.3 g/mol).
  • 5,8-Dimethyl-1,2,3,4-tetrahydro-9-acridinamine (from Pericopsis laxiflora) : Core structure: Acridine (three fused benzene rings). Substituents: Methyl groups at positions 5 and 8; primary amine (-NH2) at position 8.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline : Core structure: 1,2,3,4-Tetrahydroquinoline. Substituents: Methyl group at position 6. Key difference: Lacks the methanamine group and the second methyl (position 1), reducing polarity and steric complexity.

Structural Comparison Table

Compound Core Structure Substituents Functional Groups Molecular Weight (g/mol)
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine Tetrahydroquinoline 1-Me, 8-Me, 3-CH2NH2 Amine, methyl 190.3 (calculated)
5,8-Dimethyl-1,2,3,4-tetrahydro-9-acridinamine Acridine 5-Me, 8-Me, 9-NH2 Amine, methyl ~265.4 (estimated)
6-Methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 6-Me Methyl 161.2

Physicochemical Properties

  • Solubility: The methanamine group in the target compound likely enhances water solubility compared to 6-methyl-1,2,3,4-tetrahydroquinoline, which lacks polar substituents. The acridine-based analog (5,8-dimethyl-9-acridinamine) may exhibit lower solubility due to increased aromaticity and molecular weight .
  • Basicity :

    • The primary amine in the target compound (pKa ~9–10) is expected to be more basic than the acridine derivative’s aromatic amine (pKa ~4–5) due to differences in electronic delocalization .

Biological Activity

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a compound belonging to the tetrahydroquinoline family, characterized by a bicyclic structure that exhibits significant biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : this compound

The presence of two methyl groups at positions 1 and 8 and a methanamine group at position 3 contributes to its unique properties and potential biological effects.

Biological Activities

Research indicates that tetrahydroquinoline derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Properties :
    • Several studies have suggested that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The structural modifications at the 1 and 8 positions are crucial for enhancing anticancer efficacy.
    • For example, compounds with similar structures have been shown to act as inhibitors for various enzymes involved in cancer pathways.
  • Antimicrobial Effects :
    • The compound has demonstrated antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Activities :
    • Preliminary studies suggest potential neuroprotective effects, possibly through interactions with neurotransmitter receptors or by modulating oxidative stress pathways.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes like cyclooxygenase and certain kinases.
  • Receptor Binding : Interaction with neurotransmitter receptors could influence signaling pathways involved in mood regulation and neuroprotection.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Bischler–Nepieralski Cyclization : A common method involving the reaction of an amine with an aldehyde or ketone in the presence of an acid catalyst.

Table 1: Synthesis Methods Overview

MethodDescription
Bischler–NepieralskiCyclization reaction forming tetrahydroquinoline derivatives from precursors
Nucleophilic SubstitutionReactions due to the basicity of the amine group

Case Studies

Recent studies have focused on the biological activity of related compounds. For instance:

  • A study published in Medicinal Chemistry highlighted the anticancer potential of tetrahydroquinoline derivatives in breast cancer models.
  • Another research article explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine?

  • Methodology : A two-step approach is often employed:

Reductive Amination : Use LiAlH4 in THF to reduce precursor ketones or imines to the amine .

Functionalization : Introduce methyl groups via alkylation (e.g., CH3I) under basic conditions .
For intermediates, Pd/C-catalyzed hydrogenation or Raney Ni with hydrazine hydrate can reduce aromatic rings to tetrahydroquinoline scaffolds .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm stereochemistry (e.g., methyl groups at C-1 and C-8) .
  • X-ray Crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding between methanamine and adjacent groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., exact mass matching 206.1266 for derivatives) .

Q. What are typical applications of tetrahydroquinoline derivatives in drug discovery?

  • Biological Targets : These compounds act as ligands for neurotransmitter receptors (e.g., serotonin reuptake inhibitors) or enzyme inhibitors (e.g., kinases) .
  • Structure-Activity Relationship (SAR) : Methyl groups at C-1 and C-8 enhance lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving tetrahydroquinoline scaffolds?

  • Key Strategies :

  • Solvent Selection : Use DMF for alkylation steps to improve solubility of intermediates .
  • Catalysis : Employ KI/K2CO3 systems to accelerate nucleophilic substitutions .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How to resolve contradictions in spectroscopic data for substituted tetrahydroquinoline derivatives?

  • Case Study : Discrepancies in <sup>1</sup>H NMR peaks may arise from conformational flexibility.

  • Solution : Perform variable-temperature NMR to observe dynamic effects or use 2D NMR (e.g., COSY, NOESY) to assign overlapping signals .

Q. What computational methods predict the pharmacological activity of (1,8-dimethyl) derivatives?

  • Approach :

  • Molecular Docking : Simulate binding to serotonin transporters (SERT) using AutoDock Vina .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Q. How do substituents at C-3 influence reactivity in catalytic hydrogenation?

  • Mechanistic Insights :

  • The methanamine group at C-3 can sterically hinder hydrogenation catalysts (e.g., Pd/C), requiring higher H2 pressures or prolonged reaction times .
  • Electron-donating methyl groups at C-1 and C-8 stabilize intermediates, reducing side reactions .

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